molecular formula C15H16N4O2S B12182880 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12182880
M. Wt: 316.4 g/mol
InChI Key: BJYXYFKKKKXTQD-UHFFFAOYSA-N
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Description

1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol . The reaction conditions usually include room temperature and stirring for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives.

Scientific Research Applications

1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . Additionally, it can interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A closely related compound with similar biological activities.

    1,2,4-Triazole: Another heterocyclic compound with a nitrogen-rich ring structure and diverse biological properties.

    Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system and is known for its antimicrobial and anticancer activities.

Uniqueness

1-[(4-Phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a piperidine ring and a phenyl group attached to the thiadiazole ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-phenylthiadiazole-5-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C15H16N4O2S/c16-14(20)11-6-8-19(9-7-11)15(21)13-12(17-18-22-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,20)

InChI Key

BJYXYFKKKKXTQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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